molecular formula C11H10ClN3O2 B3018308 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207001-57-7

4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B3018308
CAS No.: 1207001-57-7
M. Wt: 251.67
InChI Key: AWZQWTYUMRJWOL-UHFFFAOYSA-N
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Description

4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a heterocyclic compound featuring a benzamide backbone linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . These analogs also display characteristic IR absorption bands at ~1670–1680 cm⁻¹ (C=O stretch) and NMR signals consistent with aromatic protons (δ 7.0–8.0 ppm) and oxadiazole methyl groups (δ 2.3–2.6 ppm) .

Properties

IUPAC Name

4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZQWTYUMRJWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Substitution Reaction: The oxadiazole ring is then attached to the benzamide core through a substitution reaction, where the 4-chloro group is introduced using chlorinating agents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Products with reduced nitro groups or other functionalities.

    Substituted Derivatives: Products with various substituents on the benzamide core.

Scientific Research Applications

4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Spectral Data of Oxadiazole Derivatives

Compound (ID) Molecular Formula ESI-MS [M+H]+ (m/z) Yield (%) IR (C=O, cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound (Analogues in ) Not Provided Not Reported
7i () C21H17ClN3O3 406 95 1672 7.88 (d, J=9.6 Hz, Ar-H), 2.38 (s, CH3)
7j () C22H19ClN3O3 420 97 1678 7.76 (d, J=10.2 Hz, Ar-H), 2.38 (s, CH3)
7k () C21H16Cl2N3O3 420 98 1658 7.68–7.54 (m, Ar-H), 2.38 (s, CH3)
Compound 23 () C20H13ClF5N5O2 450.0981 1656 8.24 (s, pyrazole-H), 2.31 (s, CH3)

Key Observations :

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., Cl, CF₃) enhances metabolic stability but may reduce solubility.
  • Synthetic Efficiency : High yields (95–98%) in suggest that the oxadiazole formation via cyclization or condensation is robust, even with bulky aromatic substituents.
  • Spectral Trends : IR spectra consistently show strong C=O stretches (~1650–1680 cm⁻¹), while NMR methyl signals (δ ~2.3–2.6 ppm) confirm the stability of the 3-methyl-oxadiazole scaffold .

Heterocyclic Variants: Thiadiazole and Triazole Derivatives

Table 2: Comparison with Thiadiazole and Triazole Analogues

Compound (ID) Core Structure Key Substituents Biological/Chemical Relevance
54 () 1,2,4-Triazine 4-Chlorobenzamide, sulfamoyl Antiproliferative activity (implied by structural motifs)
L1–L3 () Benzoylthiourea Chloro, fluorophenyl Catalytic activity in Suzuki coupling
Cpd 45 () 1,2,4-Oxadiazole Methylthio, dichloropyridinyl Anticancer/viral applications

Key Observations :

  • Functional Group Impact : The methylthio group in compound 45 () may improve lipophilicity, aiding membrane permeability in therapeutic contexts .

Functional Analogues in Agrochemicals and Pharmaceuticals

Table 3: Functional Analogues with Reported Uses

Compound (ID) Structure Application (Source) Key Differentiator
Zarilamid () 4-Chloro-N-(cyanoethoxymethyl)benzamide Fungicide Cyanoethoxy group enhances solubility
Tebufenpyrad () Pyrazole-carboxamide Acaricide Bulky tert-butyl group improves stability

Key Observations :

  • Chlorobenzamide Backbone: Shared across agrochemicals (e.g., zarilamid) and pharmaceuticals, indicating versatility. The target compound’s oxadiazole moiety may offer unique selectivity compared to cyanoethoxy or pyrazole groups .

Biological Activity

Overview

4-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic compound characterized by its unique structural features, including a benzamide core and a substituted oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is C10H10ClN3O2C_{10}H_{10}ClN_{3}O_{2}, and it is classified under the broader category of oxadiazole derivatives, which are known for their diverse biological properties.

Target and Mode of Action

The biological activity of this compound primarily involves interactions with various biomolecular targets. The oxadiazole ring is known for its ability to act as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes involved in cellular processes. This compound has been observed to disrupt bacterial cell wall synthesis, leading to antibacterial effects by inhibiting specific bacterial enzymes.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains. For instance, it has been reported to have a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL) Control (Antibiotic) Control MIC (µg/mL)
Staphylococcus aureus6.25Ciprofloxacin2
Escherichia coli12.5Isoniazid0.25

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies have indicated that this compound may possess anticancer activity. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is under investigation. It is hypothesized that the oxadiazole moiety contributes to this activity by modulating enzyme functions critical for tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives similar to this compound:

  • Antibacterial Activity : A study evaluated various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that compounds with similar structural features had MIC values ranging from 3.12 to 12.5 µg/mL .
  • Mechanistic Studies : Research has focused on understanding how these compounds interact with bacterial enzymes. For example, the binding affinity of the compound towards specific targets was assessed using molecular docking studies, revealing potential inhibitory interactions with key enzymes involved in cell wall synthesis.
  • Therapeutic Applications : Investigations into the therapeutic potential of this compound have also included its effects on cell proliferation and apoptosis in cancer cell lines, suggesting a multifaceted role in modulating cellular responses.

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